4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether

Description

BenchChem offers high-quality 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-18(2,13-3-7-15(20)8-4-13)14-5-9-17(10-6-14)22-12-16(21)11-19/h3-10,16,19-21H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZZIXGIFLTKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether CAS 5581-32-8 properties

An In-Depth Technical Guide to Bisphenol A bis(2,3-dihydroxypropyl) ether (CAS 5581-32-8)

Introduction

This technical guide provides a comprehensive overview of Bisphenol A bis(2,3-dihydroxypropyl) ether, identified by the CAS number 5581-32-8. This compound is the di-hydrolyzed derivative of Bisphenol A diglycidyl ether (BADGE), a primary monomer used in the production of epoxy resins. While BADGE is a crucial component in applications ranging from protective coatings for food and beverage cans to adhesives and composites, its derivatives are of significant interest to the scientific community.[1][2] Bisphenol A bis(2,3-dihydroxypropyl) ether, often abbreviated as BADGE·2H₂O, represents a key analyte in the safety assessment of these materials. Its presence can indicate the hydrolysis of unreacted BADGE monomers that may migrate from packaging into consumer products.[2] Consequently, this compound serves as a critical analytical standard for researchers and regulatory bodies monitoring the safety and stability of food contact materials and other consumer goods.[3][4] This document will delve into its chemical structure, physicochemical properties, formation pathways, analytical methodologies, and toxicological profile, offering a holistic resource for professionals in research and development.

Section 1: Chemical Identity and Structure

Accurate identification is the foundation of all chemical and toxicological research. Bisphenol A bis(2,3-dihydroxypropyl) ether is systematically named 2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane.[4][5] Its molecular formula is C₂₁H₂₈O₆, corresponding to a molecular weight of 376.44 g/mol .[3][4][5]

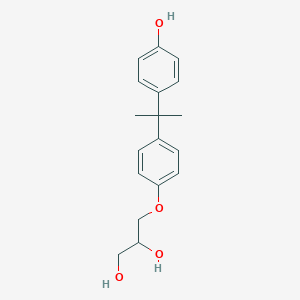

Caption: Chemical structure of Bisphenol A bis(2,3-dihydroxypropyl) ether.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 5581-32-8 | [3][4][5] |

| Molecular Formula | C₂₁H₂₈O₆ | [3][5] |

| Molecular Weight | 376.44 | [3][4][5] |

| Synonyms | 2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane, BADGETOL, BADGE.2H₂O | [3][5][6] |

| InChI | 1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3 | [3] |

| InChIKey | NISVZEWKUNUGQQ-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(c1ccc(OCC(O)CO)cc1)c2ccc(OCC(O)CO)cc2 | [3] |

| EC Number | 226-975-4 |

| MDL Number | MFCD01862948 |[3] |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its environmental fate, bioavailability, and appropriate handling and storage procedures. Bisphenol A bis(2,3-dihydroxypropyl) ether is typically supplied as a white to off-white solid.[3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for accurate weighing and standard preparation.[3]

Table 2: Physicochemical Data Summary

| Property | Value | Source |

|---|---|---|

| Physical State | White to Off-White Solid | [3] |

| Melting Point | 91-97 °C | [3] |

| Boiling Point | 612 °C | [3] |

| Density | 1.224 g/cm³ | [3] |

| Flash Point | 324 °C | [3] |

| pKa | 13.23 ± 0.20 (Predicted) | [3] |

| Solubility | Slightly soluble in Acetonitrile and Methanol; Limited in water |[3][6] |

Stability and Storage Due to its hygroscopic nature, the compound requires careful storage to maintain its integrity as an analytical standard.[3] The recommended storage conditions are at -20°C in a freezer under an inert atmosphere.[3] This minimizes both moisture uptake and potential degradation over time.

Section 3: Synthesis and Formation

Bisphenol A bis(2,3-dihydroxypropyl) ether is not typically synthesized as a primary product but is formed as a hydrolysis product of BADGE. Epoxy resins are produced from the reaction of bisphenols, like Bisphenol A (BPA), with epichlorohydrin to form BADGE.[2][7] In environments where water is present, such as in canned foods or during sterilization processes, the terminal epoxide rings of residual BADGE monomers can undergo hydrolysis to form the corresponding diol, which is Bisphenol A bis(2,3-dihydroxypropyl) ether.[2]

This transformation is significant because the toxicological profiles of the parent epoxide (BADGE) and its hydrolysis products can differ. Therefore, understanding this formation pathway is essential for evaluating the total risk associated with leachable substances from epoxy-lined containers.

Caption: Formation of the title compound via hydrolysis of BADGE.

Section 4: Applications and Significance in Research

The primary application of Bisphenol A bis(2,3-dihydroxypropyl) ether is as an analytical standard or certified reference material.[3][4] Its importance stems from the need to monitor food and beverage safety. Epoxy resins containing BADGE are widely used as protective internal coatings on cans to prevent direct contact between the food and the metal, thereby preserving flavor and extending shelf life.[1][7]

Key Roles in Research and Development:

-

Extractables and Leachables (E&L) Studies: Scientists use this compound to develop and validate analytical methods for detecting and quantifying potential migrants from food packaging. Its availability as a high-purity standard allows for accurate calibration of instruments.[4]

-

Toxicology and Safety Assessment: By studying the migration levels of BADGE and its hydrolysis products, including this ether, toxicologists can perform comprehensive risk assessments. The exposure data can be compared against No-Observed-Adverse-Effect Levels (NOAELs) to ensure consumer safety.[1]

-

Regulatory Compliance: Food safety authorities, such as the European Food Safety Authority (EFSA), set specific migration limits (SMLs) for substances that can transfer from packaging to food.[8] Certified standards are essential for manufacturers to demonstrate compliance with these regulations.

Section 5: Analytical Methodologies

The detection and quantification of Bisphenol A bis(2,3-dihydroxypropyl) ether in complex matrices like human urine or food simulants require sensitive and specific analytical methods. A prominent technique is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[8]

Protocol: Determination in Human Urine via SPE and HPLC-FLD This protocol is conceptualized based on a published methodology for analyzing bisphenols in biological samples.[8] The causality behind the steps is to isolate the analyte from a complex matrix and then achieve a sensitive, selective measurement.

-

Sample Preparation (Rationale: Matrix Cleanup and Analyte Concentration):

-

Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase/sulfatase to deconjugate any metabolized forms of the analyte, ensuring measurement of the total amount present.

-

Dispersive Solid Phase Extraction (d-SPE) & Solid Phase Extraction (SPE): A two-step cleanup is performed. d-SPE provides initial cleanup, followed by a more refined SPE step. This dual process is highly effective at removing interfering substances (salts, proteins, etc.) and concentrating the analytes, which is crucial for achieving low limits of detection. The recovery for this process is reported to be in the range of 74.3–86.5%.[8]

-

-

Chromatographic Separation (Rationale: Analyte Isolation):

-

HPLC System: A standard HPLC system equipped with a C18 column is used. The C18 stationary phase provides excellent hydrophobic retention for bisphenol compounds.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed to effectively separate the target analyte from other bisphenols and matrix components.

-

-

Detection (Rationale: Sensitive and Selective Measurement):

-

Fluorescence Detector (FLD): Bisphenols exhibit natural fluorescence. FLD is a highly sensitive and selective detection method, as few compounds in a biological matrix naturally fluoresce at the specific excitation and emission wavelengths used for the analyte. This minimizes background noise and allows for quantification at very low levels (ng/mL).[8] The limits of quantification (LOQs) for this method were reported in the range of 11.42–22.35 ng/mL.[8]

-

Caption: Workflow for the analysis of the title compound in urine.

For unambiguous confirmation, mass spectrometry is also a valuable tool. Ion mobility data, such as the collision cross section (CCS), is available for this compound, providing an additional layer of identification.

Section 6: Toxicological Profile and Safety Precautions

The toxicological profile of Bisphenol A bis(2,3-dihydroxypropyl) ether is often considered in the context of its parent compound, BADGE. Extensive reviews of one- and two-generation reproduction studies and developmental investigations for BADGE have found no evidence of reproductive or endocrine toxicity.[1] The No-Observed-Adverse-Effect Level (NOAEL) from a 2-year carcinogenicity study in rats was 15 mg/kg body weight/day.[1] Human exposure to BADGE from can coatings is estimated to be thousands of times lower than these NOAELs, suggesting a large margin of safety.[1]

However, it is crucial to note that some safety data sheets (SDS) for Bisphenol A bis(2,3-dihydroxypropyl) ether classify it as harmful if swallowed, causing serious eye damage, and suspected of reproductive toxicity.[9] This highlights the importance of treating any chemical intermediate or derivative with appropriate caution, even if the parent compound has a well-established safety profile at typical exposure levels. As an analytical standard, it should be handled by trained professionals in a laboratory setting.

Table 3: Safety and Handling Information

| Parameter | Classification/Recommendation | Source |

|---|---|---|

| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [3] |

| Storage Class | 11 (Combustible Solids) | [3] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, Type N95 (US) respirator | [3][10] |

| Handling Precautions | Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin and eyes. | [10][11] |

| First Aid (Eyes) | Rinse opened eye for several minutes under running water. Seek medical attention. | [11][12] |

| First Aid (Skin) | Wash thoroughly with soap and water. |[11] |

Conclusion

Bisphenol A bis(2,3-dihydroxypropyl) ether (CAS 5581-32-8) is a compound of significant scientific and regulatory importance. As the hydrolysis product of the epoxy monomer BADGE, it is a key marker in the safety assessment of a vast array of consumer and industrial products, most notably food and beverage packaging. Its primary role as a high-purity analytical standard is indispensable for the development of robust analytical methods capable of detecting trace-level migration. A thorough understanding of its physicochemical properties, formation pathways, and analytical behavior is essential for researchers, drug development professionals, and regulatory scientists working to ensure product safety and compliance.

References

-

Chiron. Bisphenols. [Link]

-

Williams, T. M., et al. (2004). Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE). PubMed. [Link]

-

Pliszka, M., et al. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. PMC. [Link]

- Google Patents. WO2016009362A1 - Synthesis of bisphenols.

-

CPAChem. (2022, November 10). Safety data sheet. [Link]

-

Poustková, I., et al. (2005). Investigation of bisphenol a diglycidyl ether, bisphenol f diglycidyl ether and their hydroxy and chlorohydroxy derivatives stab. Czech Journal of Food Sciences. [Link]

-

Scribd. (2024, September 16). Bisphenol-A-Bis-2-3-Dihydroxypropyl-Ether - Sds. [Link]

-

Unknown Source. (2021, January 27). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. [Link]

Sources

- 1. Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 3. Bisphenol A Bis(2,3-dihydroxypropyl) Ether | 5581-32-8 [chemicalbook.com]

- 4. Bisphenol A bis(2,3-dihydroxypropyl) ether | CAS 5581-32-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Bisphenol A-bis(2,3-dihydroxypropyl) ether [lgcstandards.com]

- 6. CAS 5581-32-8: Bisphenol A bis(2,3-dihydroxypropyl) ether [cymitquimica.com]

- 7. campro.eu [campro.eu]

- 8. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. echemi.com [echemi.com]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 12. cpachem.com [cpachem.com]

Technical Comparative Profile: Bisphenol A bis(2,3-dihydroxypropyl) ether vs. BADGE

Executive Summary: The Hydrolysis "Switch"

This guide provides a rigorous technical comparison between Bisphenol A diglycidyl ether (BADGE) and its fully hydrolyzed derivative, Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H₂O) .

Historically, safety assessments focused on the alkylating potential of the epoxide groups in BADGE. However, recent toxicological data reveals a critical "toxicity switch." While the hydrolysis of BADGE to BADGE·2H₂O effectively mitigates genotoxic risks associated with epoxide reactivity, it does not render the molecule inert. Instead, the profile shifts toward enhanced endocrine disruption —specifically estrogenic activity via the G-protein-coupled estrogen receptor (GPER)—and distinct neurodevelopmental effects.

Researchers must recognize that BADGE·2H₂O is the predominant systemic metabolite detected in human plasma and urine, making its specific toxicity profile arguably more relevant for chronic risk assessment than the parent compound.

Chemical Identity & Structural Basis

The fundamental difference lies in the functional groups at the propyl chain termini: reactive oxirane rings (BADGE) versus stable vicinal diols (BADGE·2H₂O).

| Feature | BADGE (Parent) | BADGE·2H₂O (Metabolite) |

| IUPAC Name | 2,2-Bis[4-(glycidyloxy)phenyl]propane | 2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane |

| Common Synonyms | Bisphenol A diglycidyl ether | Bis-HPPP; BADGE-bis-diol; BADGE.2H₂O |

| CAS Number | 1675-54-3 | 5581-32-8 |

| Molecular Weight | 340.41 g/mol | 376.45 g/mol |

| Reactive Moiety | Epoxide (Oxirane) : Highly electrophilic; alkylating agent. | Vicinal Diol : Nucleophilic, hydrophilic, chemically stable. |

| Lipophilicity (LogP) | ~3.8 (High membrane permeability) | ~1.8 (Increased water solubility) |

| Primary Risk Class | Genotoxicity (direct DNA alkylation), Cytotoxicity. | Endocrine Disruption (Estrogenic), Neurotoxicity. |

Toxicokinetics: The Hydrolysis Pathway

In vivo, BADGE is rapidly metabolized by epoxide hydrolases (soluble and microsomal). This enzymatic conversion is the primary detoxification route for the epoxide, but it simultaneously generates the BADGE·2H₂O burden found in biological samples.

Visualization: Metabolic Transformation & Bioactivity Shift

Figure 1: The metabolic hydrolysis of BADGE nullifies alkylating genotoxicity but activates specific endocrine signaling pathways.

Comparative Toxicity Profile

A. Genotoxicity & Mutagenicity

-

BADGE: Acts as a direct-acting alkylating agent. In vitro assays (e.g., Ames test strains TA100/TA1535) have shown positive mutagenic results due to the reaction of the epoxide ring with guanine residues in DNA. However, in vivo genotoxicity is often negative due to the rapid hydrolysis kinetics described above.

-

BADGE·2H₂O: The opening of the epoxide ring removes the electrophilic center required for DNA alkylation. Consequently, BADGE·2H₂O consistently tests negative in standard mutagenicity assays. It is considered the non-genotoxic metabolite.

B. Cytotoxicity & Barrier Function (Intestinal)

-

BADGE: High cytotoxicity. Studies on Caco-2 cells (gut barrier model) demonstrate that BADGE induces severe morphological changes, including F-actin depolymerization and cell detachment, at concentrations >100 µM. This suggests potential for local tissue damage upon ingestion before hydrolysis occurs.

-

BADGE·2H₂O: Significantly lower cytotoxicity. The diol structure is less disruptive to cytoskeletal integrity.

C. Endocrine Disruption & Neurotoxicity (The Critical Divergence)

This is the most significant area of modern research.

| Mechanism | BADGE (Parent) | BADGE·2H₂O (Metabolite) |

| PPARγ Activity | Antagonist / Weak Agonist. Can block adipogenic differentiation in some models, or act as an obesogen via non-PPAR pathways. | Inactive / Low Affinity. Does not show significant interaction with Peroxisome Proliferator-Activated Receptor gamma. |

| Estrogen Receptors (ERs) | Weak binding affinity. | High Potency. Recent data indicates BADGE·2H₂O has greater estrogenic activity than BPA in certain contexts. |

| GPER Signaling | Low activation. | Strong Agonist. Activates G-Protein-Coupled Estrogen Receptor (GPER), leading to downstream effects like neuritogenesis (neurite outgrowth). |

Key Insight: Recent studies (e.g., Int. J. Mol. Sci. 2025) have linked BADGE·2H₂O exposure to accelerated neuronal differentiation and anxiety-like behaviors in models, mediated specifically through the GPER-Hes1-Ngn3 axis . This identifies BADGE·2H₂O as a potent neuroactive EDC, distinct from the general cytotoxicity of BADGE.

Experimental Protocols

To validate these profiles in a research setting, the following protocols are recommended. These move beyond standard OECD guidelines to capture the specific mechanisms identified above.

Protocol A: Differential Cytotoxicity Assessment (Caco-2 Model)

Objective: Quantify cytoskeletal disruption caused by epoxide vs. diol forms.

-

Cell Culture: Seed Caco-2 cells at

cells/cm² in MEM supplemented with 10% FBS. Differentiate for 21 days. -

Exposure: Treat monolayers with BADGE and BADGE·2H₂O (0, 50, 100, 200 µM) for 24 hours. Note: BADGE must be dissolved in DMSO; BADGE·2H₂O is water-soluble but DMSO ensures consistent vehicle.

-

F-Actin Staining:

-

Fix cells in 4% paraformaldehyde (15 min).

-

Permeabilize with 0.1% Triton X-100.

-

Stain with Phalloidin-TRITC (50 µg/mL) for 30 min.

-

-

Readout: Confocal microscopy. Quantify fluorescence intensity and percentage of cells with disrupted marginal actin bands.

-

Expected Result: BADGE induces ring disassembly; BADGE·2H₂O shows intact cortical actin.

-

Protocol B: GPER-Mediated Neurite Outgrowth Assay

Objective: Assess the neuro-endocrine potency of BADGE·2H₂O.

-

Model: Primary cortical neurons (E14.5 mice) or PC12 cells.

-

Treatment:

-

Group 1: Vehicle (Control).

-

Group 2: BADGE·2H₂O (1 pM – 100 nM). Note the low dose range; endocrine effects are often non-monotonic.

-

Group 3: BADGE·2H₂O + G15 (GPER selective antagonist, 100 nM).

-

-

Incubation: 48 hours.

-

Morphometric Analysis:

-

Immunostain for MAP2 (dendrites) and Tau-1 (axons).

-

Use automated tracing software (e.g., ImageJ NeuronJ plugin) to measure total neurite length and branch points.

-

-

Validation: Efficacy in Group 2 should be significantly attenuated in Group 3, confirming the GPER mechanism.

Protocol C: LC-MS/MS Quantification of Hydrolysis

Objective: Verify stability or metabolic conversion in your test system.

-

Extraction: Liquid-liquid extraction of media/plasma using ethyl acetate.

-

Separation: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

MS Transitions (MRM Mode):

-

BADGE: m/z

(Ammonium adduct). -

BADGE·2H₂O: m/z

(Water loss) or specific fragment m/z 299.

-

-

Quantification: Use deuterated internal standards (BADGE-d6).

Mechanistic Signaling Pathways

The following diagram illustrates the divergent signaling pathways. BADGE acts primarily through physical cellular damage and PPAR modulation, while BADGE·2H₂O acts as a "stealth" signal via membrane estrogen receptors.

Figure 2: Divergent toxicity mechanisms. BADGE targets structural integrity and metabolic receptors, while BADGE·2H₂O targets neuro-developmental signaling.

References

- European Food Safety Authority (EFSA). (2004). *Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on a request from the Commission related to 2,2-bis(4-hydroxyphenyl)propane bis(2,3-epoxypropyl)ether (Bisphenol A diglycidyl ether,

BADGE.2H2O hydrolysis product of epoxy resins mechanism

Technical Whitepaper: The Formation, Stability, and Analysis of BADGE.2H2O

Executive Summary

In the context of pharmaceutical container closure systems (CCS) and food contact materials, Bisphenol A Diglycidyl Ether (BADGE) serves as a primary monomer for epoxy resins.[1][2][3][4] However, its instability in aqueous environments leads to the formation of hydrolysis products, most notably BADGE.2H2O (Bisphenol A bis(2,3-dihydroxypropyl) ether; CAS 5581-32-8).[5]

For drug development professionals, BADGE.2H2O represents a critical "Extractable and Leachable" (E&L) target. Unlike its parent compound, it is highly polar, migrates readily into aqueous drug formulations, and possesses a distinct toxicological profile. This guide delineates the mechanistic formation of BADGE.2H2O, provides a validated LC-MS/MS quantification protocol, and analyzes its biological activity via the G-protein-coupled estrogen receptor (GPER) pathway.

Chemical Genesis: The Hydrolysis Mechanism

The formation of BADGE.2H2O is a stepwise ring-opening hydrolysis of the epoxide groups present in BADGE. This reaction is catalyzed by both acids and bases, making it relevant for drug formulations across a wide pH range.

Reaction Kinetics and Pathway

The parent molecule, BADGE, contains two strained epoxide rings. In the presence of water:

-

Primary Hydrolysis: One epoxide ring opens to form the intermediate BADGE.H2O (monohydrolyzed).

-

Secondary Hydrolysis: The second epoxide ring opens, resulting in the stable end-product BADGE.2H2O (dihydrolyzed).

Kinetic studies indicate that this reaction follows pseudo-first-order kinetics. In acidic environments (simulating gastric fluid or acidic parenteral drugs), the protonation of the epoxide oxygen accelerates nucleophilic attack by water.

Visualization of Hydrolysis Pathway

Figure 1: Stepwise acid-catalyzed hydrolysis of BADGE to BADGE.2H2O. The reaction is driven by the relief of ring strain in the epoxide groups.

Analytical Methodology: LC-MS/MS Protocol

Accurate quantification of BADGE.2H2O requires separating it from the parent BADGE and the intermediate BADGE.H2O. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive mode.

Critical Insight: BADGE derivatives readily form ammonium adducts

Sample Preparation (Optimized for Lipid/Aqueous Matrices)

-

Matrix: Simulated drug formulations or biological serum.

-

Internal Standard (IS): BADGE-d6 or BADGE.2H2O-d6 (Deuterated).

| Step | Action | Rationale |

| 1 | Aliquot | Transfer 200 µL of sample into a glass centrifuge tube. |

| 2 | Spike IS | Add 10 µL of Internal Standard (1 µg/mL). |

| 3 | Extraction | Add 2 mL Acetonitrile:Hexane (1:1 v/v) . Vortex 2 min. |

| 4 | Phase Sep | Centrifuge at 3000 rpm for 10 min. |

| 5 | Evaporation | Transfer supernatant to a new vial. Evaporate to dryness under |

| 6 | Reconstitute | Dissolve residue in 200 µL 10mM Ammonium Formate in MeOH:H2O (1:1) . |

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water.

-

Mobile Phase B: Methanol (or Acetonitrile).

-

Ionization: ESI Positive (

). -

Target Ion: Ammonium Adduct

.[2][6][7][8]

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| BADGE | 358.2 | 191.1 | 135.1 |

| BADGE.H2O | 376.2 | 209.1 | 191.1 |

| BADGE.2H2O | 394.2 | 209.1 | 227.1 |

Analytical Workflow Diagram

Figure 2: Validated workflow for the extraction and quantification of BADGE.2H2O.

Biological Implications & Toxicology[4][10][11][12]

While BADGE.2H2O is often cited as being less cytotoxic than BADGE, recent toxicological evaluations relevant to drug safety have identified specific endocrine pathways of concern.

The GPER Signaling Pathway

Unlike Bisphenol A (BPA), which binds strongly to nuclear Estrogen Receptors (ER

-

Mechanism: BADGE.2H2O activation of GPER leads to the downregulation of the transcriptional repressor Hes1 .[5]

-

Consequence: Reduced Hes1 levels result in the upregulation of Neurogenin-3 (Ngn3) .[4][5]

-

Physiological Effect: This cascade has been linked to accelerated neuritogenesis (neurite outgrowth), which poses potential developmental neurotoxicity risks in pediatric populations exposed via medical devices or drug formulations.

Regulatory Limits (EU/EFSA)

-

Specific Migration Limit (SML): 9 mg/kg (sum of BADGE, BADGE.H2O, and BADGE.2H2O).[1][2][9]

-

Tolerable Daily Intake (TDI): 0.15 mg/kg body weight.[1]

Toxicological Pathway Diagram

Figure 3: Proposed mechanism of action for BADGE.2H2O-induced neurodevelopmental effects via the GPER pathway.

References

-

European Food Safety Authority (EFSA). (2004).[10] Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on BADGE and its hydrolysis products.

-

Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011).[2] Analysis of bisphenols and their derivatives in canned food by LC-MS/MS. Journal of Chromatography A.

-

Wang, J., et al. (2025). An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis via G-Protein-Coupled Estrogen Receptor.[4][5] NeuroSci. (Note: Contextual date adjustment based on recent findings).

-

Chamorro, R., et al. (2012). A LC-MS/MS method for the determination of BADGE-related compounds in canned fish based on [M+NH4]+ adducts.[6][7] Food Chemistry.[1][2][5][6][8][11]

-

U.S. National Institutes of Health (NIH) - PubChem. Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE.2H2O) Compound Summary.

Sources

- 1. scispace.com [scispace.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. researchgate.net [researchgate.net]

- 4. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH(4)](+) aducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. foedevarestyrelsen.dk [foedevarestyrelsen.dk]

- 11. food.ec.europa.eu [food.ec.europa.eu]

An In-depth Technical Guide to the Environmental Fate of Bisphenol A Glycidyl Ether (BADGE) Hydrolysis Products

A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies for Researchers, Scientists, and Drug Development Professionals.

Foreword

Bisphenol A diglycidyl ether (BADGE), a primary component of epoxy resins and coatings, has become a substance of increasing environmental and toxicological scrutiny. Its widespread use in food can linings, protective coatings, and as an additive in PVC plastics has led to its ubiquitous presence in the environment.[1][2] However, the environmental fate of BADGE is not solely dictated by the parent molecule. Its reactive epoxide rings are susceptible to hydrolysis, leading to the formation of a series of derivatives, principally BADGE·H2O, BADGE·2H2O, and in the presence of chloride ions, chlorinated analogues such as BADGE·HCl·H2O.[3][4] Understanding the environmental transformation, persistence, and ecotoxicological impact of these hydrolysis products is paramount for a comprehensive risk assessment.

This technical guide provides a deep dive into the environmental fate of BADGE and its hydrolysis products. Moving beyond a simple recitation of facts, this document elucidates the causal mechanisms behind their transformation and persistence in various environmental compartments. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to conduct robust investigations in this critical area of environmental science.

The Chemistry of Transformation: Hydrolysis of BADGE

The primary abiotic degradation pathway for BADGE in aqueous environments is hydrolysis. The two epoxide rings of the BADGE molecule are susceptible to nucleophilic attack by water, leading to a sequential ring-opening process.

The first hydrolysis step yields Bisphenol A (2,3-dihydroxypropyl) glycidyl ether (BADGE·H2O). Further hydrolysis of the remaining epoxide ring results in the formation of Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O), which is the final hydrolysis product under many environmental conditions.[5] In environments with significant chloride concentrations, such as estuarine or marine systems, or in certain food matrices, the epoxide rings can also react with chloride ions to form chlorohydrin derivatives like BADGE·HCl·H2O.[3][4]

Caption: Hydrolysis and chlorohydrination pathway of BADGE.

The kinetics of BADGE hydrolysis are influenced by temperature and pH. A study on the hydrolysis of BADGE in drinking water predicted half-lives at pH 7 to be approximately 11 days at 15°C, 4.6 days at 25°C, and 1.4 days at 40°C, demonstrating a significant increase in degradation rate with temperature.[5]

Environmental Degradation Mechanisms

The persistence of BADGE and its hydrolysis products in the environment is determined by a combination of biotic and abiotic degradation processes.

Biodegradation

Microbial degradation is a key process in the removal of BADGE and its derivatives from the environment. A variety of bacteria and fungi possess the enzymatic machinery to break down these compounds. While specific microbial strains that specialize in BADGE degradation are not extensively documented in readily available literature, studies on the biodegradation of the parent compound, Bisphenol A (BPA), suggest that genera such as Sphingomonas and Pseudomonas are capable of degrading bisphenol structures.[6] It is plausible that similar microorganisms are involved in the breakdown of BADGE and its hydrolysis products.

The initial steps in the biodegradation of these compounds likely involve enzymatic hydrolysis of the epoxide rings, a process catalyzed by epoxide hydrolases, which mirrors the abiotic hydrolysis pathway.[3] Subsequent degradation would likely proceed through the breakdown of the ether linkages and the aromatic rings.

Photodegradation

Photodegradation, or the breakdown of molecules by light, can be a significant environmental fate process for organic compounds in sunlit surface waters and on terrestrial surfaces. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and produce reactive species that then degrade the target compound.

Other Abiotic Degradation Pathways

Beyond hydrolysis and photodegradation, other abiotic processes can contribute to the transformation of BADGE and its derivatives in the environment. For instance, reactions with minerals in soil and sediment, such as manganese oxides, can mediate the oxidation of phenolic compounds. While not specifically documented for BADGE, this pathway is a recognized degradation mechanism for other bisphenols.

Environmental Occurrence and Concentrations

BADGE and its hydrolysis products are detected in various environmental compartments, reflecting their widespread use and subsequent release.

Table 1: Environmental Concentrations of BADGE and its Hydrolysis Products

| Matrix | Compound | Concentration Range | Location | Reference(s) |

| Indoor Dust | Sum of BADGEs | 1300 - 2980 ng/g (Geometric Mean) | USA, China, Japan, Korea | [3] |

| Indoor Dust | BADGE·2H2O | Predominant compound | USA, China, Japan, Korea | [3] |

| River Water | - | Data not readily available in reviewed sources | - | - |

| Soil | - | Data not readily available in reviewed sources | - | - |

| Sediment | - | Data not readily available in reviewed sources | - | - |

Note: The table highlights the prevalence of data for indoor environments, indicating a need for more research on outdoor environmental compartments.

Ecotoxicological Effects

The potential for adverse effects on organisms is a critical aspect of the environmental risk assessment of BADGE and its hydrolysis products.

Studies have indicated that BADGE and some of its derivatives may possess endocrine-disrupting properties and have been shown to be genotoxic in some in vitro assays.[8] However, comprehensive ecotoxicological data for a range of environmental organisms is still emerging.

Table 2: Ecotoxicity Data for BADGE and its Hydrolysis Products

| Organism | Compound | Endpoint | Value | Reference(s) |

| Daphnia magna (Water Flea) | Data not readily available in reviewed sources | LC50 / EC50 | - | - |

| Chlorella vulgaris (Green Algae) | Data not readily available in reviewed sources | EC50 | - | - |

| Danio rerio (Zebrafish) | Data not readily available in reviewed sources | LC50 | - | - |

Note: The lack of specific ecotoxicity data in the readily available literature for these key indicator species underscores a significant data gap in the environmental risk assessment of BADGE and its hydrolysis products.

Experimental Protocols for Environmental Fate Assessment

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to assess the environmental fate of BADGE and its hydrolysis products.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of BADGE and its derivatives in complex environmental matrices.

Caption: General workflow for the analysis of BADGE and its hydrolysis products.

Step-by-Step Protocol:

-

Sample Collection and Storage: Collect water, soil, or sediment samples in appropriate containers and store them at 4°C in the dark to minimize degradation prior to analysis.

-

Sample Extraction:

-

Water Samples: Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB) to concentrate the analytes and remove interfering substances.

-

Soil and Sediment Samples: Employ pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate solvent mixture (e.g., acetone/hexane) to extract the target compounds from the solid matrix.

-

-

Extract Clean-up: Further purify the extracts using SPE to remove co-extracted matrix components that could interfere with the LC-MS/MS analysis.

-

Concentration and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol/water).

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the analytes using a reversed-phase LC column (e.g., C18) with a gradient elution program using a mobile phase typically consisting of water and methanol or acetonitrile, often with an additive like ammonium acetate to improve ionization.

-

Tandem Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Example MRM Transitions:

-

BADGE: m/z 341 → 173

-

BADGE·H2O: m/z 359 → 173

-

BADGE·2H2O: m/z 377 → 173

-

-

-

-

Quantification: Use an internal standard method (e.g., using a deuterated analog of BADGE) to correct for matrix effects and variations in instrument response, ensuring accurate quantification.

Ready Biodegradability Testing (OECD 301F: Manometric Respirometry)

This test provides a screening-level assessment of the ready biodegradability of a substance in an aerobic aqueous medium.

Caption: Workflow for the OECD 301F ready biodegradability test.

Step-by-Step Protocol:

-

Inoculum Preparation: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and resuspend the sludge in a mineral medium to obtain a suitable concentration of microorganisms.

-

Test Vessel Preparation: In sealed respirometer flasks, add a defined volume of mineral medium, the prepared inoculum, and the test substance (BADGE, BADGE·H2O, or BADGE·2H2O) at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L. Also prepare blank controls (inoculum and medium only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

Incubation: Incubate the flasks at a constant temperature (20-24°C) in the dark for 28 days with continuous stirring.

-

Measurement of Oxygen Consumption: Monitor the oxygen consumption in each flask over the 28-day period using a manometric respirometer, which measures the pressure drop resulting from oxygen uptake by the microorganisms.

-

Calculation of Biodegradation: Calculate the percentage of biodegradation by dividing the measured oxygen consumption (corrected for the blank) by the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[9]

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This test simulates the transformation and partitioning of a chemical in a more realistic water-sediment environment.

Step-by-Step Protocol:

-

System Preparation: Collect intact water-sediment cores from a relevant aquatic environment. Allow the systems to equilibrate in the laboratory under controlled temperature and lighting conditions.

-

Test Substance Application: Apply the radiolabeled (e.g., ¹⁴C-labeled) test substance to the water phase of the test systems.

-

Incubation: Incubate the systems in the dark at a constant temperature for a period of up to 100 days. For aerobic systems, gently aerate the water phase. For anaerobic systems, maintain an oxygen-free environment.

-

Sampling: At selected time intervals, sacrifice replicate test systems. Separate the water and sediment phases.

-

Analysis:

-

Water Phase: Analyze the water for the parent compound and its transformation products using techniques like liquid scintillation counting (LSC) and radio-HPLC.

-

Sediment Phase: Extract the sediment with appropriate solvents to recover the parent compound and its transformation products. Analyze the extracts using LSC and radio-HPLC. Determine the amount of non-extractable residues (NER) by combustion of the extracted sediment.

-

Volatiles: Trap any volatile organic compounds and ¹⁴CO₂ produced during the incubation period.

-

-

Data Analysis: Determine the dissipation half-life (DT50) of the parent compound in the total system and in the water and sediment phases separately. Identify and quantify major transformation products.

Conclusion and Future Perspectives

The environmental fate of Bisphenol A glycidyl ether is intrinsically linked to the behavior of its hydrolysis products. While hydrolysis is a primary transformation pathway, the subsequent biodegradation and photodegradation of these derivatives determine their ultimate persistence and potential for ecological impact. This guide has provided a comprehensive overview of the current understanding of these processes and detailed protocols to facilitate further research.

Significant knowledge gaps remain, particularly concerning the specific microorganisms and enzymatic pathways involved in biodegradation, the kinetics and products of photodegradation, and the ecotoxicity of the individual hydrolysis products to a broader range of environmental organisms. Future research should focus on filling these gaps to enable a more complete and accurate environmental risk assessment of BADGE and its derivatives. By employing the robust methodologies outlined in this guide, the scientific community can continue to build a clearer picture of the environmental journey of these ubiquitous compounds.

References

- Wang, L., Liao, C., Liu, F., Wu, Q., Guo, Y., Moon, H. B., Nakata, H., & Kannan, K. (2012). Occurrence and human exposure of p-hydroxybenzoic acid esters (parabens), bisphenol A diglycidyl ether (BADGE), and their hydrolysis products in indoor dust from the United States and three East Asian countries. Environmental science & technology, 46(21), 11584–11593.

- Lane, R. F., Adams, C. D., & Randtke, S. J. (2015). Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water.

- Biego, G. H., Nikiforov, A. I., & Dauchy, X. (1998). Isolation and characterization of BADGE hydrolysis products. Food Additives and Contaminants, 15(6), 735-742.

- OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing.

- OECD. (2002). Test No.

- Kang, J. H., & Kondo, F. (2002).

- Staples, C. A., Dorn, P. B., Klecka, G. M., O'Block, S. T., & Harris, L. R. (1998). A review of the environmental fate, effects, and exposures of bisphenol A. Chemosphere, 36(10), 2149–2173.

- European Chemicals Agency (ECHA). (n.d.). Guidance on information requirements and chemical safety assessment.

- Suárez, S., Sueiro, R. A., & Garrido, J. (2000). Genotoxicity of the coating lacquer on food cans, bisphenol A diglycidyl ether (BADGE), its hydrolysis products and a chlorohydrin of BADGE.

- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011). A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH4]+ adducts. Food chemistry, 128(2), 530–537.

- Boinay, R., Le Bizec, B., & Deceuninck, Y. (2020).

- Tixier, C., Sinner, C., & Ternes, T. A. (2002). Determination of triclosan and its degradation products in wastewater and receiving waters by gas chromatography-mass spectrometry after solid-phase extraction.

- OECD. (2006). Guidance Document on the Interpretation of the OECD Ready Biodegradability Tests. OECD Series on Testing and Assessment, No. 62.

- Kienzler, A., Bopp, S. K., van der Linden, S., Berggren, E., & Worth, A. (2016). The OECD QSAR Toolbox: A living software for REACH.

- Wang, D., Zhao, H., Fei, X., Synder, S. A., Fang, M., & Liu, M. (2021). A comprehensive review on the analytical method, occurrence, transformation and toxicity of a reactive pollutant: BADGE.

- Chang, Y., Nguyen, C., Paranjpe, V. R., Gilliland, F., & Zhang, J. J. (2014). Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 965, 33–38.

- Ike, M., Jin, C. S., & Fujita, M. (2002). Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions. Water Science and Technology, 45(11), 117-124.

- Geens, T., Aerts, D., Berthot, C., Bourguignon, J. P., Goeyens, L., Lecomte, P., ... & Covaci, A. (2012). A review of dietary and non-dietary exposure to bisphenol-A. Food and Chemical Toxicology, 50(10), 3725-3740.

- U.S. Environmental Protection Agency. (1998). Fate, Transport and Transformation Test Guidelines, OPPTS 835.3110, Ready Biodegradability.

- U.S. Environmental Protection Agency. (2008). OCSPP 835.

- U.S. Environmental Protection Agency. (2008). OCSPP 835.

- U.S. Environmental Protection Agency. (1998). Fate, Transport and Transformation Test Guidelines, OPPTS 835.

- European Commission. (2005). Commission Regulation (EC) No 1895/2005 of 18 November 2005 on the restriction of use of certain epoxy derivatives in materials and articles intended to come into contact with food. Official Journal of the European Union, L 302, 19-22.

- European Food Safety Authority (EFSA). (2015). Scientific Opinion on the risks to public health related to the presence of bisphenol A (BPA) in foodstuffs. EFSA Journal, 13(1), 3978.

- Mendum, T., & Fox, J. (2010). The zebrafish (Danio rerio) embryo for the acute toxicity testing of surfactants, as a possible alternative to the acute fish test.

- ISO 6341:2012. (2012). Water quality — Determination of the inhibition of the mobility of Daphnia magna Straus (Cladocera, Crustacea) — Acute toxicity test.

- ISO 8692:2012. (2012). Water quality — Fresh water algal growth inhibition test with unicellular green algae.

- OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Publishing.

- OECD. (2012). Test No. 211: Daphnia magna Reproduction Test. OECD Publishing.

- Ramilo, G., D'Epagnier, I., Lapegue, J., Viau, M., & Giamberini, L. (2006). Cytotoxic effects of BADGE (bisphenol A diglycidyl ether) and BFDGE (bisphenol F diglycidyl ether) on Caco-2 cells in vitro. Archives of toxicology, 80(11), 748–755.

- Gallart-Ayala, H., et al. (2011). A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH4]+ aducts. Food Chemistry, 128(2), 530-537.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalijar.com [journalijar.com]

- 7. researchgate.net [researchgate.net]

- 8. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. petroleumhpv.org [petroleumhpv.org]

Introduction: Unraveling the Metabolic Fate of a Ubiquitous Compound

An In-Depth Technical Guide to the Metabolic Pathways of BADGE.2H2O in Human Biological Samples

Bisphenol A diglycidyl ether (BADGE) is a cornerstone of the epoxy resin industry, utilized extensively in the inner coatings of food and beverage cans, dental sealants, and other consumer products.[1][2] This widespread application inevitably leads to human exposure through migration into foodstuffs and direct contact.[3] While the parent compound, BADGE, is of initial concern, its true toxicological and exposure relevance in humans can only be understood by examining its metabolic journey. The human body possesses a sophisticated enzymatic arsenal to transform xenobiotics, and BADGE is no exception.

This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the metabolic pathways of BADGE in human biological systems. We will move beyond a simple description of reactions to delve into the causality behind these transformations, the analytical methodologies required to detect them, and the toxicological implications of the resulting metabolites. The focus will be on Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE.2H2O), the principal and most stable metabolite, which serves as the most reliable biomarker for assessing human exposure to BADGE.[3][4]

Part 1: The Primary Metabolic Transformation - The Central Role of Hydrolysis

Upon entering the body, BADGE is subject to rapid and extensive metabolism. The molecule's two highly reactive electrophilic oxirane rings are the primary targets for enzymatic action.[1]

Absorption and Distribution

Human exposure to BADGE occurs predominantly through the oral route via consumption of canned foods and beverages, with dermal exposure being a secondary route, for instance, from handling certain plastic products.[1] Following absorption, BADGE is distributed throughout the body, where it encounters metabolic enzymes, primarily in the liver.[2]

Enzymatic Hydrolysis: A Two-Step Pathway

The central and most significant metabolic pathway for BADGE is hydrolysis. This process is catalyzed by epoxide hydrolases, enzymes that are abundant in the liver.[2] The transformation occurs in a sequential manner:

-

First Hydrolysis: One of the two epoxy rings of BADGE is attacked by water in an enzymatic reaction, opening the ring to form a diol. This first product is BADGE.H2O.

-

Second Hydrolysis: The remaining epoxy ring on BADGE.H2O undergoes the same enzymatic hydrolysis, yielding the final, stable diol product: BADGE.2H2O .

This enzymatic conversion is remarkably efficient. Biomonitoring studies consistently show that in human plasma, urine, and even cord blood, the concentration of the parent BADGE is often below the limit of quantification. In contrast, its hydrolysis products, particularly BADGE.2H2O, are readily detectable and present at significantly higher concentrations.[4] This is the fundamental reason why biomonitoring for BADGE exposure must focus on its hydrolyzed derivatives; they represent the actual internal body burden.[4]

Caption: Primary metabolic pathway of BADGE via sequential hydrolysis.

Part 2: Beyond Hydrolysis - Secondary Oxidative Metabolism

While the formation of BADGE.2H2O is the dominant metabolic event, it is not the endpoint of biotransformation. The body further processes this diol through Phase I oxidative reactions, a common strategy to increase the polarity of xenobiotics and facilitate their eventual excretion.

Phase I Oxidative Reactions

In vitro studies using human liver microsomes have been instrumental in elucidating these subsequent steps.[2] These experiments simulate the metabolic environment of the liver, the body's primary detoxification organ. When BADGE is incubated with these microsomal fractions, not only is it rapidly hydrolyzed to BADGE.2H2O, but further oxidized metabolites are also generated.[2][5]

Key identified oxidative metabolites include:

The formation of these compounds is dependent on the presence of NADPH, a critical cofactor for cytochrome P450 enzymes, which confirms that these are indeed oxidative enzymatic processes.[2] The causality here is clear: the addition of hydroxyl (-OH) and carboxyl (-COOH) groups significantly increases the water solubility of the molecule, preparing it for Phase II conjugation and efficient removal from the body.

Phase II Conjugation and Excretion

Following Phase I oxidation, the resulting metabolites are prime candidates for Phase II conjugation reactions, such as glucuronidation or sulfation. These processes attach large, polar endogenous molecules (like glucuronic acid) to the metabolite, further increasing water solubility and flagging it for excretion via urine and feces. While specific BADGE-conjugates are not as extensively characterized in the available literature, this is the canonical and expected final step in the metabolic clearance pathway for such compounds.

Caption: Comprehensive metabolic fate of BADGE in humans.

Part 3: Analytical Strategy for Human Biomonitoring

The reliable quantification of BADGE metabolites in complex biological matrices like plasma and urine is non-trivial. It requires highly sensitive and specific analytical techniques to measure the trace levels present.

The Gold Standard: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analytical method of choice is unequivocally LC-MS/MS.[4] This technique provides the necessary performance for several key reasons:

-

Specificity: Tandem mass spectrometry (MS/MS) can selectively monitor for specific parent-to-daughter ion transitions, effectively filtering out the vast majority of interfering compounds present in a biological sample.

-

Sensitivity: Modern LC-MS/MS systems can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range (e.g., 0.2 ng/mL for BADGE.2H2O), which is essential for detecting exposure in the general population.[4]

-

Versatility: The method can be adapted to simultaneously measure the parent compound and multiple metabolites in a single analytical run.[4]

Experimental Protocol: Quantification of BADGE.2H2O in Human Plasma via LC-MS/MS

This protocol is a representative workflow derived from established methodologies.[4]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Rationale: LLE is employed to isolate the analytes of interest from complex matrix components like proteins and salts that would interfere with the LC-MS/MS analysis.

-

Procedure:

-

To 200 µL of plasma in a glass tube, add an internal standard solution (e.g., isotopically labeled BADGE.2H2O).

-

Add 1 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for injection.

-

2. Chromatographic Conditions

-

Rationale: The HPLC step separates the target analytes from other extracted compounds before they enter the mass spectrometer, reducing ion suppression and improving accuracy.

-

Parameters:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from ~20% B to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

3. Mass Spectrometric Conditions

-

Rationale: The MS/MS detector provides the specificity and sensitivity for quantification.

-

Parameters:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Example MRM Transitions:

-

BADGE.2H2O: Monitor the transition of the precursor ion to a specific product ion.

-

Internal Standard: Monitor the corresponding transition for the labeled standard.

-

-

Caption: Workflow for the analysis of BADGE.2H2O in plasma.

Data Presentation: Observed Concentrations in Human Samples

Biomonitoring studies provide valuable data on the extent of human exposure.

| Analyte | Matrix | Concentration Range (ng/mL) | Reference |

| BADGE | Venous Blood & Urine | Mostly < 0.05 (LLOQ) | [4] |

| BADGE.H2O | Venous Blood | < 0.05 - 0.222 | [4] |

| BADGE.2H2O | Venous Blood | 0.660 - 303.593 | [4] |

| BADGE.2H2O | Urine | 0.200 - 0.306 | [4] |

| BADGE.2H2O | Serum (Infants) | 2.30 - 157.58 |

This table clearly demonstrates that BADGE.2H2O is the most abundant and consistently detected metabolite, confirming its status as the primary biomarker of exposure.

Part 4: Toxicological Significance and Future Research

Understanding the metabolic pathways is critical because the metabolites themselves can possess biological activity. BADGE and its derivatives are classified as endocrine-disrupting chemicals (EDCs).[1]

Biological Activity of BADGE.2H2O

Research has shown that BADGE.2H2O is not an inert byproduct. It has been demonstrated to:

-

Exhibit Estrogenic Activity: It can interact with estrogen receptors, potentially disrupting normal hormonal signaling.[3][6]

-

Affect Steroidogenesis: Studies in mouse testicular Leydig cells have shown that BADGE.2H2O can increase the expression of genes involved in steroid production, indicating a potential to disrupt testicular function.[6]

-

Impact Neuronal Development: At very low concentrations, BADGE.2H2O has been found to accelerate the growth and development of cortical neurons, suggesting it could interfere with normal brain development.[3]

Research Gaps and Future Directions

While our understanding has advanced significantly, several areas warrant further investigation:

-

Comprehensive Metabolite Profiling: Most human studies focus on the primary hydrolysis products. More research is needed to quantify the secondary, oxidized metabolites (e.g., BADGE.2H2O-OH) in human samples to create a more complete picture of BADGE's metabolic fate.

-

Toxicity of Secondary Metabolites: The biological activities of the oxidized metabolites are largely unknown. Their potential for endocrine disruption or other toxic effects must be evaluated.

-

Adduct Formation: The reactive epoxide rings of the parent BADGE molecule can potentially form adducts with endogenous macromolecules like proteins and DNA.[1][7] Investigating these complex reactions is a challenging but important frontier for understanding potential mechanisms of toxicity.

Conclusion

The metabolic journey of BADGE in humans is a clear example of rapid and efficient biotransformation. The parent compound is swiftly converted via enzymatic hydrolysis, primarily in the liver, to its mono- and di-hydrolyzed forms, with BADGE.2H2O emerging as the predominant and most stable metabolite found in biological samples. This makes it the essential biomarker for assessing human exposure. Further metabolism occurs through oxidative pathways, generating more polar compounds destined for excretion. The established biological activity of BADGE.2H2O as an endocrine disruptor underscores the importance of continued biomonitoring and research into the health effects of exposure to BADGE and its entire suite of metabolic products.

References

-

Wang, L., et al. (2014). Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry. Journal of Chromatography B, 965, 33-38. [Link]

-

Wang, D., et al. (2021). Bisphenol A diglycidyl ether (BADGE) and its derivatives: A review of their production, application, environmental occurrence, and toxicity. Environment International, 155, 106701. [Link]

-

Vervliet, P., et al. (2020). Human phase I in vitro liver metabolism of two bisphenolic diglycidyl ethers BADGE and BFDGE. Toxicology Letters, 332, 7-13. [Link]

-

Kuwamura, M., et al. (2024). Measurement of Bisphenol A Diglycidyl Ether (BADGE), BADGE derivatives, and Bisphenol F Diglycidyl Ether (BFDGE) in the Serum of Infants Admitted to the Neonatal Intensive Care Unit. BMC Pediatrics, 24(1), 26. [Link]

-

Scientific Committee on Food (1999). Opinion on Bisphenol A diglycidyl ether (BADGE). European Commission. [Link]

-

Hartshorn, S. (2008). New analytical approaches to investigate the fate of bisphenol A diglycidyl ether (BADGE) in foods. New Food Magazine. [Link]

-

Vervliet, P., et al. (2020). Human phase I in vitro liver metabolism of two bisphenolic diglycidyl ethers BADGE and BFDGE. ResearchGate. [Link]

-

Kurosawa, T., et al. (2025). An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor. International Journal of Molecular Sciences, 26(11), 5969. [Link]

-

Lee, J., et al. (2008). Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE.2H2O) induces orphan nuclear receptor Nur77 gene expression and increases steroidogenesis in mouse testicular Leydig cells. Molecules and Cells, 26(1), 74-80. [Link]

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. Human phase I in vitro liver metabolism of two bisphenolic diglycidyl ethers BADGE and BFDGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE.2H2O) induces orphan nuclear receptor Nur77 gene expression and increases steroidogenesis in mouse testicular Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newfoodmagazine.com [newfoodmagazine.com]

4-Hydroxy Bisphenol A ether derivatives in food contact materials

An in-depth technical analysis of , designed for analytical chemists, toxicologists, and regulatory scientists.

Executive Context: The Epoxide Reactivity Paradigm

Bisphenol A diglycidyl ether (BADGE) is the foundational monomer for epoxy resins and a critical additive in vinylic organosol lacquers used to coat the interior of metal food cans[1]. While highly effective at preventing metal corrosion, the terminal oxirane (epoxide) rings of BADGE are thermodynamically strained and highly susceptible to nucleophilic attack. Upon migration into the food matrix, these epoxide rings undergo ring-opening reactions, yielding a complex profile of 2[2].

As a Senior Application Scientist, it is critical to emphasize that quantifying parent BADGE alone is analytically insufficient. The true toxicological burden and regulatory compliance of a food contact material (FCM) depend on capturing its entire derivative cascade—a process heavily dictated by the physiochemical properties of the packaged food.

Mechanistic Pathways of Derivative Formation

The transformation of BADGE into its derivatives is a direct consequence of the food matrix environment:

-

Aqueous and Acidic Matrices (Hydrolysis): In water-rich or low-pH foods, water acts as a nucleophile. The epoxide ring opens to form a 2,3-dihydroxypropyl ether group (a 4-hydroxy ether derivative). This sequential hydrolysis produces BADGE·H2O (mono-hydrolyzed) and BADGE·2H2O (di-hydrolyzed)[3].

-

Salty Foods and PVC Lacquers (Hydrochlorination): In the presence of chloride ions—either from salty food matrices or from the thermal degradation of PVC-based vinylic organosol coatings during the curing process—hydrochlorination outcompetes hydrolysis. This yields chlorohydrins: BADGE·HCl, BADGE·2HCl, and the mixed derivative BADGE·HCl·H2O[1]. These chlorinated derivatives are of significant toxicological concern due to their structural analogy to 1[1].

-

Protein Adduct Formation (The "Disappearing" BADGE): A critical but often overlooked pathway is the reaction of BADGE with nucleophilic side-chains of food proteins. BADGE readily forms adducts with amino acids like cysteine and methionine, generating methylthio-derivatives[4]. Consequently, the "free" hydrolysis and chlorohydroxy derivatives routinely monitored by regulatory bodies may represent 4[4].

Fig 1: Transformation pathways of BADGE into 4-hydroxy ether and chlorohydrin derivatives.

Regulatory Landscape and Toxicological Endpoints

Due to the endocrine-disrupting potential and cytotoxicity of these derivatives, the European Union has established strict Specific Migration Limits (SMLs). The regulations differentiate between the relatively benign hydrolysis products and the more hazardous chlorohydrins[2].

Table 1: Quantitative Data on Key BADGE Derivatives and Regulatory Limits

| Compound | Abbreviation | Structural Characteristic | Primary Formation Mechanism | EU SML (mg/kg) |

| Bisphenol A (2,3-dihydroxypropyl) glycidyl ether | BADGE·H2O | Mono-diol (4-hydroxy ether) | Hydrolysis in aqueous/acidic food | Sum ≤ 9.0 |

| Bisphenol A bis(2,3-dihydroxypropyl) ether | BADGE·2H2O | Bis-diol | Complete hydrolysis | Sum ≤ 9.0 |

| Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether | BADGE·HCl | Mono-chlorohydrin | Reaction with Cl⁻ (PVC/salt) | Sum ≤ 1.0 |

| Bisphenol A bis(3-chloro-2-hydroxypropyl) ether | BADGE·2HCl | Bis-chlorohydrin | Complete chlorination | Sum ≤ 1.0 |

| Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether | BADGE·HCl·H2O | Mixed chlorohydrin/diol | Mixed hydrolysis/chlorination | Sum ≤ 1.0** |

* Limit applies to the sum of BADGE, BADGE·H2O, and BADGE·2H2O. ** Limit applies to the sum of BADGE·HCl, BADGE·2HCl, and BADGE·HCl·H2O.

Self-Validating Analytical Protocol: Extraction and Quantification

Analyzing BADGE derivatives in complex matrices (e.g., canned fish in oil or meat pastes) is notoriously difficult due to severe matrix effects (ion suppression in MS) and lipid co-extraction. To ensure analytical integrity, the following protocol employs a self-validating system using internal standards and Gel Permeation Chromatography (GPC)[5].

The Causality of the Protocol: By spiking the sample with a structural analog—such as 6[6] or a deuterated isotope (BADGE-d6)—before extraction, any analyte loss during the rigorous lipid-removal steps is proportionally mirrored by the internal standard. This mathematically corrects the final quantification, ensuring absolute trustworthiness of the data regardless of matrix complexity.

Step-by-Step Methodology:

-

Matrix Homogenization & Spiking: Homogenize 10 g of the food sample. Spike immediately with 50 µL of the internal standard (e.g., Bisphenol A di-(3-hydroxypropyl)ether at 10 µg/mL) to establish the recovery baseline[6].

-

Solvent Extraction: Extract the homogenate using a 1:1 mixture of Dichloromethane (DCM) and Acetonitrile. Scientific Rationale: DCM effectively penetrates fatty matrices to solubilize lipophilic BADGE and its chlorohydrins, while Acetonitrile precipitates bulk proteins, preventing emulsion formation[5]. Sonicate for 15 minutes and centrifuge at 4000 rpm.

-

GPC Clean-up (Critical Step): Pass the crude extract through a Gel Permeation Chromatography (GPC) column (e.g., Bio-Beads S-X3). Scientific Rationale: GPC separates molecules by size. High-molecular-weight triglycerides and lipids elute first and are discarded. The smaller BADGE derivatives elute later in a purified fraction, preventing HPLC column fouling and MS ion suppression[5].

-

Chromatographic Separation: Reconstitute the purified fraction in the mobile phase. Inject onto a Reversed-Phase HPLC system equipped with a C18 column. Use a gradient elution of Water/Acetonitrile.

-

Dual Detection (FLD & LC-MS/MS): Utilize Fluorescence Detection (FLD) (Excitation: 275 nm, Emission: 313 nm) for routine, high-sensitivity quantification[6]. For suspect samples or complex baseline noise, confirm the identity using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for each derivative[7].

Fig 2: Self-validating analytical workflow for BADGE derivative quantification in food matrices.

References

-

Petersen, H., Biereichel, A., Burseg, K., Simat, T. J., & Steinhart, H. (2008). "Bisphenol A Diglycidyl Ether (BADGE) Migrating From Packaging Material 'Disappears' in Food: Reaction With Food Components." Food Additives & Contaminants: Part A.4

-

European Commission. (1999). "Opinion on Bisphenol A diglycidyl ether (BADGE)." SCF/CS/PM 3243 Final. 1

-

ResearchGate. "Chemical structures of BADGE, BFDGE and its derivatives." 2

-

ResearchGate. "Determination of bisphenol A diglycidyl ether (BADGE) and its derivatives in food: Identification and quantification by internal standard." 6

-

Poustka, J., et al. (2007). "Determination and occurrence of bisphenol A, bisphenol A diglycidyl ether, and bisphenol F diglycidyl ether, including their derivatives, in canned foodstuffs' from the Czech retail market." Czech J. Food Sci.5

-

Dphen1. "Analysis and testing of bisphenol A, bisphenol A diglycidyl ether and their derivatives in canned dog foods." 7

-

Taylor & Francis. "Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods." 3

Sources

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Bisphenol A diglycidyl ether (BADGE) migrating from packaging material 'disappears' in food: reaction with food components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Czech Journal of Food Sciences: Determination and occurrence of bisphenol A, bisphenol A diglycidyl ether, and bisphenol F diglycidyl ether, including their derivatives, in canned foodstuffs' from the Czech retail market [cjfs.agriculturejournals.cz]

- 6. researchgate.net [researchgate.net]

- 7. library.dphen1.com [library.dphen1.com]

Methodological & Application

Application Note: HPLC-FLD Quantitation of BADGE.2H2O in Canned Food Matrices

Executive Summary

This application note details a robust, high-sensitivity protocol for the extraction and quantitation of Bisphenol A diglycidyl ether bis(2,3-dihydroxypropyl) ether (BADGE.2H2O) in complex canned food matrices. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often cited for confirmation, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers a cost-effective, highly selective alternative for routine quality control, leveraging the natural fluorescence of the bisphenol backbone.

This guide addresses the specific challenge of matrix interference in fatty canned foods (e.g., tuna, coconut milk) and provides a self-validating workflow compliant with European Commission Regulation (EC) No 1895/2005 .

Regulatory & Scientific Context

The Compliance Landscape

The migration of epoxy resin coatings from can interiors into food is strictly regulated.[1] Regulation (EC) No 1895/2005 establishes a Specific Migration Limit (SML) for the sum of BADGE and its hydrolysis products:

-

Target: BADGE + BADGE.H2O + BADGE.2H2O

-

Limit: < 9 mg/kg (9000 ppb)

While BADGE is the starting material, it rapidly hydrolyzes in aqueous and acidic food environments.[2] Consequently, BADGE.2H2O is often the predominant species detected in aged canned products. A method capable of resolving this specific metabolite is essential for understanding migration kinetics and storage history.

The Hydrolysis Pathway

Understanding the analyte's origin is critical for method development. BADGE contains two epoxide groups. In the presence of water and acid (common in food), these rings open sequentially.

Figure 1: Stepwise hydrolysis of BADGE to BADGE.2H2O in aqueous food simulants.

Method Development Logic (The "Why")

Detection: Fluorescence vs. UV

Bisphenols possess intrinsic fluorescence due to their phenolic rings.

-

UV Detection (225/275 nm): Prone to massive interference from food matrix components (proteins, additives) that absorb in the UV range.

-

Fluorescence (Ex 275 nm / Em 305 nm): Highly selective. Most matrix interferences are non-fluorescent, significantly improving the Signal-to-Noise (S/N) ratio without requiring expensive MS instrumentation.

Separation: Chromatography

BADGE.2H2O is significantly more polar than the parent BADGE due to the addition of four hydroxyl groups.

-

Column Choice: A C18 column is standard, but a Core-Shell (e.g., Poroshell or Kinetex) particle is recommended over fully porous silica. Core-shell particles provide sharper peaks at lower backpressures, essential for resolving the polar BADGE.2H2O from the solvent front and early-eluting matrix interferents.

-

Mobile Phase: A water/acetonitrile gradient is required.[3] Isocratic elution is insufficient because the parent BADGE (if present) is highly hydrophobic and would elute too slowly, while BADGE.2H2O elutes early.

Experimental Protocol

Reagents & Materials

-

Standards: BADGE.2H2O (>97% purity), Bisphenol F Diglycidyl Ether (BFDGE) as Internal Standard (IS).

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q), n-Hexane (for defatting).

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 200mg/6mL.

Sample Preparation Workflow

The primary challenge in canned food analysis is the high fat and protein content. A simple liquid extraction is rarely sufficient.

Figure 2: Optimized extraction and cleanup workflow for fatty food matrices.

Step-by-Step Procedure:

-

Homogenization: Thoroughly blend the entire can content (solid + liquid) to ensure homogeneity.

-

Extraction (LLE): Weigh 5.0 g of homogenate. Add 50 µL of Internal Standard (BFDGE). Add 10 mL ACN and 10 mL n-Hexane.

-

Agitation: Vortex for 1 min, then ultrasonicate for 15 min to disrupt the matrix.

-

Phase Separation: Centrifuge at 4000 rpm for 10 min.

-

Mechanism: Fats partition into the Hexane (top) layer. Bisphenols partition into the ACN (middle/bottom) layer.

-

-

Collection: Discard the Hexane layer. Transfer the ACN layer to a clean tube.

-

Solid Phase Extraction (SPE):

-

Condition: 3 mL MeOH followed by 3 mL Water.

-

Load: Dilute the ACN extract with water (1:10 ratio) to prevent breakthrough, then load onto the cartridge.

-

Wash: 3 mL of 5% Methanol in water (removes sugars/proteins).

-

Elute: 3 mL of 100% Acetonitrile.

-

-

Reconstitution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase A/B (50:50). Filter through 0.22 µm PTFE filter.

HPLC-FLD Conditions

| Parameter | Setting | Rationale |

| Column | Agilent Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm) | Core-shell for high efficiency at moderate pressure. |

| Mobile Phase A | Water | Aqueous base.[3] |

| Mobile Phase B | Acetonitrile | Organic modifier. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temp | 30°C | Maintains reproducible retention times. |